molecular formula C13H13BrN2O3 B4559486 5-(4-bromophenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide

5-(4-bromophenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide

Cat. No.: B4559486
M. Wt: 325.16 g/mol
InChI Key: WTFSOGWOGMYPJQ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H13BrN2O3 and its molecular weight is 325.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.01095 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Substitution Reactions

Research demonstrates the feasibility of nucleophilic substitution reactions involving brominated aromatic compounds, which are relevant for synthesizing radiolabeled compounds for imaging studies, such as PET scans. For instance, the nucleophilic displacement of bromide in a bromopyrazole ring with [18F]fluoride has been used to synthesize potential radiotracers for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel compounds, such as aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have been explored for their cytotoxic activities against cancer cells, indicating the potential of bromophenyl derivatives in cancer research (Hassan, Hafez, & Osman, 2014).

Reaction Mechanisms and Transformations

Studies on the reactions of brominated benzolactones/lactams with thiobenzamide and thiourea have revealed unexpected outcomes, such as Eschenmoser coupling reactions and ring transformations. These findings contribute to the understanding of reaction mechanisms involving brominated compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Enzyme Inhibition Studies

Isoxazole derivatives have been investigated for their inhibitory effects on enzymes, such as dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis. This line of research is significant for developing therapeutics targeting metabolic pathways (Knecht & Löffler, 1998).

Antitumor Activities

Research into imidazotetrazine derivatives, including their synthesis and chemistry, has highlighted their potential as broad-spectrum antitumor agents. Such studies contribute to the development of novel cancer therapies (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Properties

IUPAC Name

5-(4-bromophenyl)-N-(2-methoxyethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-18-7-6-15-13(17)11-8-12(19-16-11)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFSOGWOGMYPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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